molecular formula C8H20OSi B091802 Silane, (2,2-dimethylpropoxy)trimethyl- CAS No. 18246-63-4

Silane, (2,2-dimethylpropoxy)trimethyl-

Cat. No.: B091802
CAS No.: 18246-63-4
M. Wt: 160.33 g/mol
InChI Key: CFUAMMVVJMPPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, (2,2-dimethylpropoxy)trimethyl-, also known as Silane, (2,2-dimethylpropoxy)trimethyl-, is a useful research compound. Its molecular formula is C8H20OSi and its molecular weight is 160.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, (2,2-dimethylpropoxy)trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, (2,2-dimethylpropoxy)trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

18246-63-4

Molecular Formula

C8H20OSi

Molecular Weight

160.33 g/mol

IUPAC Name

2,2-dimethylpropoxy(trimethyl)silane

InChI

InChI=1S/C8H20OSi/c1-8(2,3)7-9-10(4,5)6/h7H2,1-6H3

InChI Key

CFUAMMVVJMPPLD-UHFFFAOYSA-N

SMILES

CC(C)(C)CO[Si](C)(C)C

Canonical SMILES

CC(C)(C)CO[Si](C)(C)C

Synonyms

(2,2-Dimethylpropoxy)trimethylsilane

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6.50 g (56.7 mmol) of chlorotrimethylsilane were added dropwise to a solution of 5.00 g (56.7 mmol) of neopentyl alcohol (2,2-dimethyl-1-propanol) and 11.6 g (142 mmol) of 1-methylimidazole while stirring at 0° C. The reaction mixture was stirred for a further 2 hours at 0° C. and for 2.5 hours at 20° C. The upper phase was separated off to give 7.80 g (theory: 9.09 g) of 2,2-dimethyl-1-trimethylsilyloxypropane as a colorless oil having a purity of 96% (GC).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1 mole of neopentyl alcohol and 1.5 moles of trimethylchlorosilane together with 0.0005 moles of tetra-n-butyl ammonium bromide were heated under reflux (54°-100° C.) until the IR spectrum did not show an OH band. The product was worked up by fractional distillation at normal pressure.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
0.0005 mol
Type
catalyst
Reaction Step One
[Compound]
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.